molecular formula C23H22N4O2S2 B12028334 N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618412-05-8

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12028334
CAS No.: 618412-05-8
M. Wt: 450.6 g/mol
InChI Key: HKQNBUACBNHDQX-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a combination of aromatic, triazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzyloxyphenyl intermediate, followed by the introduction of the triazole and thiophene groups. Common reagents used in these steps include benzyl bromide, thiophene-2-carboxylic acid, and ethyl hydrazinecarboxylate. The final step involves the formation of the acetamide linkage under mild conditions, often using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and triazole rings can be oxidized under specific conditions.

    Reduction: The aromatic rings can be reduced to form more saturated compounds.

    Substitution: The benzyl and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the aromatic rings can yield cyclohexane derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole and thiophene groups are particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its combination of aromatic, triazole, and thiophene moieties, which confer specific chemical and biological properties. This makes it distinct from other similar compounds, which may lack one or more of these functional groups.

Properties

CAS No.

618412-05-8

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C23H22N4O2S2/c1-2-27-22(20-9-6-14-30-20)25-26-23(27)31-16-21(28)24-18-10-12-19(13-11-18)29-15-17-7-4-3-5-8-17/h3-14H,2,15-16H2,1H3,(H,24,28)

InChI Key

HKQNBUACBNHDQX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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